Gibbestatin C

Descripción

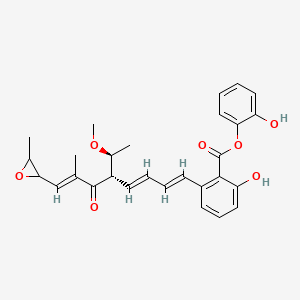

isolated from Streptomyces; structure in first source

Propiedades

Fórmula molecular |

C28H30O7 |

|---|---|

Peso molecular |

478.5 g/mol |

Nombre IUPAC |

(2-hydroxyphenyl) 2-hydroxy-6-[(1E,3E,5S,7E)-5-[(1S)-1-methoxyethyl]-7-methyl-8-(3-methyloxiran-2-yl)-6-oxoocta-1,3,7-trienyl]benzoate |

InChI |

InChI=1S/C28H30O7/c1-17(16-25-19(3)34-25)27(31)21(18(2)33-4)12-6-5-10-20-11-9-14-23(30)26(20)28(32)35-24-15-8-7-13-22(24)29/h5-16,18-19,21,25,29-30H,1-4H3/b10-5+,12-6+,17-16+/t18-,19?,21-,25?/m0/s1 |

Clave InChI |

SWTFYUUPAJQCHB-GVYFAZOZSA-N |

SMILES isomérico |

CC1C(O1)/C=C(\C)/C(=O)[C@@H](/C=C/C=C/C2=C(C(=CC=C2)O)C(=O)OC3=CC=CC=C3O)[C@H](C)OC |

SMILES canónico |

CC1C(O1)C=C(C)C(=O)C(C=CC=CC2=C(C(=CC=C2)O)C(=O)OC3=CC=CC=C3O)C(C)OC |

Sinónimos |

gibbestatin C |

Origen del producto |

United States |

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Gibbestatin C, and how can researchers ensure reproducibility?

- Methodological Guidance : Follow protocols that include detailed reaction conditions (solvents, catalysts, temperatures), stoichiometric ratios, and purification steps. For reproducibility, document all deviations and validate yields via chromatographic (HPLC) and spectroscopic (NMR, MS) techniques. Include at least three independent synthesis trials to confirm consistency .

- Data Standardization : Report yields as both isolated and calculated percentages, with purity levels (e.g., ≥95% by HPLC). Tabulate spectral data (e.g., -NMR shifts) alongside reference values from prior studies .

Q. How can researchers characterize the biological activity of this compound in preliminary assays?

- Experimental Design : Use dose-response experiments in cell-based models (e.g., cancer cell lines) to determine IC values. Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only treatments). Validate results with triplicate technical and biological replicates .

- Statistical Analysis : Apply non-linear regression models for dose-response curves and report confidence intervals. Use ANOVA for comparing group means, ensuring -values are adjusted for multiple comparisons .

Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?

- Core Techniques :

- NMR : Assign all - and -NMR peaks, cross-referencing with published data. Include DEPT/HSQC for stereochemical confirmation.

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] ion).

- Validation : Compare spectral data with synthetic intermediates to trace structural anomalies. Discrepancies ≥0.1 ppm (NMR) or 5 ppm (MS) warrant re-evaluation .

Advanced Research Questions

Q. How should researchers address contradictory data in studies on this compound’s mechanism of action?

- Root-Cause Analysis :

Experimental Variables : Compare cell lines, assay conditions (e.g., serum concentration), and compound stability (e.g., DMSO stock age).

Data Normalization : Re-analyze raw data using consistent baselines (e.g., vehicle controls vs. untreated cells).

- Resolution Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for follow-up experiments .

Q. What strategies optimize the solubility and bioavailability of this compound in pharmacokinetic studies?

- Formulation Approaches :

- Co-solvents : Test PEG-400 or cyclodextrins for aqueous solubility enhancement.

- Prodrug Design : Introduce ester or phosphate groups to improve membrane permeability.

- Analytical Validation : Use LC-MS/MS to quantify plasma concentrations over time, ensuring linearity () and sensitivity (LOQ ≤1 ng/mL) .

Q. How can researchers resolve discrepancies in this compound’s reported spectral data?

- Stepwise Protocol :

Replicate Experiments : Synthesize the compound independently using published methods.

Cross-Lab Validation : Collaborate with a third-party lab to acquire NMR/HRMS data under identical conditions.

Error Analysis : Calculate measurement uncertainties (e.g., ±0.01 ppm for NMR) and exclude outliers via Grubbs’ test () .

Q. What computational tools are effective for predicting this compound’s target interactions?

- Methodology :

- Molecular Docking : Use AutoDock Vina with crystal structures of suspected targets (e.g., proteases). Validate poses via MD simulations (≥100 ns).

- QSAR Modeling : Train models on bioactivity data from structural analogs, ensuring and RMSE <0.5 .

Methodological Best Practices

- Data Reproducibility : Archive raw data (e.g., NMR FIDs, chromatograms) in repositories like Zenodo, adhering to FAIR principles .

- Ethical Compliance : Disclose all conflicts of interest and obtain institutional approval for biological assays .

- Literature Synthesis : Use tools like SciFinder or Reaxys to map prior studies, highlighting gaps (e.g., unexplored SAR regions) for novel research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.